25-O-Methylcimigenol-3-o-beta-D-xyloside

説明

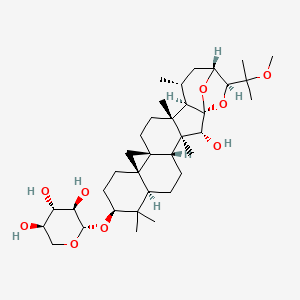

25-O-Methylcimigenol-3-o-beta-D-xyloside is a natural product derived from the plant Actaea asiatica. It belongs to the class of simple phenylpropanoids and has a molecular formula of C36H58O9 with a molecular weight of 634.85

準備方法

Synthetic Routes and Reaction Conditions: The synthetic routes for 25-O-Methylcimigenol-3-o-beta-D-xyloside typically involve complex organic synthesis techniques. These methods may include the use of protecting groups, selective functional group transformations, and purification steps to achieve the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to produce larger quantities. This process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

化学反応の分析

Types of Reactions: 25-O-Methylcimigenol-3-o-beta-D-xyloside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

科学的研究の応用

Metabolic Disorders

Recent studies have highlighted the role of triterpene saponins, including 25-O-Methylcimigenol-3-O-beta-D-xyloside, in activating AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Activation of AMPK has been linked to improvements in glucose metabolism and insulin sensitivity, making this compound a candidate for managing type 2 diabetes and obesity-related conditions .

Menopausal Symptoms

The extract of Cimicifuga racemosa has been traditionally used to alleviate menopausal symptoms such as hot flashes and mood swings. The presence of 25-O-Methylcimigenol is believed to contribute to these effects by modulating hormonal activity and improving overall well-being during menopause .

Case Study 1: Postmenopausal Women

A clinical trial involving postmenopausal women reported significant improvements in quality of life when administered black cohosh extracts rich in triterpene saponins. Participants experienced fewer vasomotor symptoms and improved mood stability .

Case Study 2: Diabetic Animal Models

In a controlled study using ob/ob mice, administration of a black cohosh extract containing 25-O-Methylcimigenol resulted in notable enhancements in glucose tolerance and reductions in plasma glucose levels. This suggests potential applications for managing diabetes through natural compounds .

作用機序

The mechanism by which 25-O-Methylcimigenol-3-o-beta-D-xyloside exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, leading to the modulation of immune responses and reduction of inflammation.

類似化合物との比較

Cimigenol: A closely related compound with similar biological activities.

25-O-Methylcimigenol: A methylated derivative of cimigenol.

Beta-D-xylosides: Other compounds containing the beta-D-xylopyranoside moiety.

Uniqueness: 25-O-Methylcimigenol-3-o-beta-D-xyloside is unique due to its specific structural features and biological activities. Its methylated group and beta-D-xylopyranoside moiety contribute to its distinct properties compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

25-O-Methylcimigenol-3-o-beta-D-xyloside is a glycosylated triterpene saponin derived from the plant Actaea pachypoda, commonly known as black cohosh. This compound has garnered attention for its potential biological activities, particularly in the context of metabolic health, anti-inflammatory effects, and hormonal regulation. This article compiles current research findings, case studies, and detailed analyses of its biological activity.

- Molecular Formula : C36H58O9

- Molecular Weight : 634.85 g/mol

- CAS Number : 27994-13-4

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. Activation of AMPK can lead to improved glucose uptake and lipid metabolism, making it a candidate for managing metabolic disorders.

1. Metabolic Effects

Recent studies indicate that this compound may enhance glucose metabolism and insulin sensitivity. In animal models, administration of extracts containing this compound resulted in significant reductions in plasma glucose levels and body weight, suggesting potential benefits for diabetes management .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating pro-inflammatory cytokines. In vitro studies have demonstrated that it can inhibit the expression of TNF-alpha and IL-6 in macrophages, indicating its potential use in inflammatory conditions.

3. Hormonal Regulation

There is emerging evidence supporting the role of this compound in hormonal regulation, particularly concerning menopausal symptoms. It appears to influence estrogenic activity, which could provide relief from symptoms associated with menopause .

Case Studies

- Diabetes Management :

- Hormonal Effects :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-methoxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-18-15-20-27(31(4,5)41-8)45-36(44-20)26(18)32(6)13-14-35-17-34(35)12-11-23(43-28-25(39)24(38)19(37)16-42-28)30(2,3)21(34)9-10-22(35)33(32,7)29(36)40/h18-29,37-40H,9-17H2,1-8H3/t18-,19-,20-,21+,22+,23+,24+,25-,26-,27+,28+,29-,32-,33-,34-,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOCOVISLMUJNC-OBWXLDMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27994-13-4 | |

| Record name | 25-O-Methylcimigenol-3-o-beta-D-xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027994134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-O-METHYLCIMIGENOL-3-O-.BETA.-D-XYLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8WIS748XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。